molecular formula C8H18S B13898302 2-(Isopropylthio)pentane

2-(Isopropylthio)pentane

Cat. No.: B13898302
M. Wt: 146.30 g/mol
InChI Key: APHKGNPXLMOVGS-UHFFFAOYSA-N
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Description

2-(Isopropylthio)pentane is an organic compound with the molecular formula C8H18S. It is a derivative of pentane, where an isopropylthio group replaces one of the hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)pentane typically involves the reaction of pentane with isopropylthiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{C}5\text{H}{12} + \text{C}_3\text{H}_8\text{S} \rightarrow \text{C}8\text{H}{18}\text{S} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)pentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol and pentane.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Isopropylthio)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)pentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of sulfoxides and sulfones. These reactions are facilitated by the presence of oxidizing agents and specific catalysts that enhance the reaction rate and selectivity .

Comparison with Similar Compounds

    n-Pentane: A straight-chain alkane with similar physical properties but lacks the isopropylthio group.

    Isopentane: A branched-chain alkane with different reactivity due to its structure.

    Neopentane: Another branched-chain alkane with unique combustion characteristics.

Uniqueness of 2-(Isopropylthio)pentane: The presence of the isopropylthio group in this compound imparts unique chemical properties, such as increased reactivity in oxidation and substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C8H18S

Molecular Weight

146.30 g/mol

IUPAC Name

2-propan-2-ylsulfanylpentane

InChI

InChI=1S/C8H18S/c1-5-6-8(4)9-7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

APHKGNPXLMOVGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)SC(C)C

Origin of Product

United States

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